molecular formula C12H23PS2 B8764361 Dicyclohexyldithiophosphinic acid CAS No. 40621-10-1

Dicyclohexyldithiophosphinic acid

Cat. No.: B8764361
CAS No.: 40621-10-1
M. Wt: 262.4 g/mol
InChI Key: TYWAKIKWTGMYJY-UHFFFAOYSA-N
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Description

Dicyclohexyldithiophosphinic acid (HS(S)P(C₆H₁₁)₂) is a sulfur-containing organophosphorus compound characterized by two cyclohexyl groups attached to a phosphorus atom, which is further bonded to two sulfur atoms. It is synthesized via the reaction of dicyclohexylphosphine with sulfur, followed by acidification to yield the dithiophosphinic acid . This ligand exhibits strong chelating properties due to its soft sulfur donor atoms, making it highly effective in coordinating with heavy and transition metals.

Properties

CAS No.

40621-10-1

Molecular Formula

C12H23PS2

Molecular Weight

262.4 g/mol

IUPAC Name

dicyclohexyl-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H23PS2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,15)

InChI Key

TYWAKIKWTGMYJY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(=S)(C2CCCCC2)S

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The Grignard-based approach, as detailed in CN101343287B, involves a three-step sequence: preparation of a cyclohexyl Grignard reagent, formation of a biphosphine intermediate, and subsequent sulfurization to yield the target compound.

Step 1: Grignard Reagent Formation
Magnesium reacts with bromocyclohexane in anhydrous ether under nitrogen:
Mg+C6H11BrC6H11MgBr\text{Mg} + \text{C}_6\text{H}_{11}\text{Br} \rightarrow \text{C}_6\text{H}_{11}\text{MgBr}
Key parameters include maintaining a gentle reflux (60–70°C) and incremental addition of bromocyclohexane to prevent runaway reactions.

Step 2: Biphosphine Intermediate Synthesis
The Grignard reagent reacts with phosphorus trichloride (PCl₃) at –10°C to form dicyclohexylphosphine:
2C6H11MgBr+PCl3(C6H11)2PCl+2MgBrCl2 \text{C}_6\text{H}_{11}\text{MgBr} + \text{PCl}_3 \rightarrow (\text{C}_6\text{H}_{11})_2\text{PCl} + 2 \text{MgBrCl}
This intermediate is isolated via vacuum distillation (85–90°C at 1 mmHg).

Step 3: Sulfurization and Acidification
Dicyclohexylphosphine reacts with sulfur in carbon disulfide (CS₂) under reflux (45–50°C for 4 hours), followed by acidification with hydrochloric acid:
(C6H11)2PH+2S(C6H11)2PS2H(\text{C}_6\text{H}_{11})_2\text{PH} + 2 \text{S} \rightarrow (\text{C}_6\text{H}_{11})_2\text{PS}_2\text{H}
The crude product is purified via recrystallization from ethanol, yielding 85% pure dicyclohexyldithiophosphinic acid.

Table 1: Optimization of Grignard Method Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature60–70°C (Step 1)±5% yield
PCl₃ Stoichiometry1:2 (PCl₃:Grignard)Critical
Sulfur Equivalents2.2–2.5 eqMaximizes S incorporation
Acidification pH1.5–2.0 (HCl)Prevents decomposition

Direct Synthesis via Secondary Phosphine and Sulfur

Alkaline Reaction Conditions

Rauhut et al. (1961) demonstrated that dicyclohexylphosphine reacts with sulfur in dilute ammonium hydroxide (14% NH₄OH) to form the ammonium dithiophosphinate salt, which is acidified to yield the free acid:
(C6H11)2PH+2S+NH4OH(C6H11)2PS2NH4+H2O(\text{C}_6\text{H}_{11})_2\text{PH} + 2 \text{S} + \text{NH}_4\text{OH} \rightarrow (\text{C}_6\text{H}_{11})_2\text{PS}_2\text{NH}_4 + \text{H}_2\text{O}
(C6H11)2PS2NH4+HCl(C6H11)2PS2H+NH4Cl(\text{C}_6\text{H}_{11})_2\text{PS}_2\text{NH}_4 + \text{HCl} \rightarrow (\text{C}_6\text{H}_{11})_2\text{PS}_2\text{H} + \text{NH}_4\text{Cl}

Table 2: Reaction Conditions and Yields

PhosphineTemp (°C)Time (h)Yield (%)
Dicyclohexylphosphine25–3018085
Di-n-octylphosphine602091
Bis(2-phenylethyl)phosphine606059

Key advantages include:

  • Single-step synthesis without intermediate isolation.

  • High yields (85–91%) under mild conditions.

  • Scalability for industrial production due to aqueous compatibility.

Comparative Analysis of Methodologies

Yield and Purity

  • Grignard Method : 85% yield (after recrystallization); requires strict anhydrous conditions.

  • Direct Alkaline Method : 85–91% yield; higher purity due to fewer side reactions.

Industrial Applicability

  • The Grignard route demands specialized equipment for handling pyrophoric reagents, increasing operational costs.

  • The alkaline method uses aqueous ammonia, reducing solvent waste and enabling continuous processing .

Scientific Research Applications

Mineral Processing

Flotation Agent:
Dicyclohexyldithiophosphinic acid is primarily used as a flotation agent in the mineral processing industry. It serves as a collector for sulfide minerals, enhancing the recovery rates during the flotation process. The effectiveness of this compound in this application can be attributed to its ability to selectively bind to mineral surfaces, thereby increasing their hydrophobicity and facilitating their separation from gangue materials.

Case Study:
In a study examining the flotation of chalcopyrite ores, this compound was compared with traditional collectors such as xanthates. Results indicated that this compound provided superior recovery rates for coarse particles, particularly those greater than 150 Tyler mesh, demonstrating its effectiveness in addressing middling treatment problems commonly encountered in mineral processing .

Collector Type Recovery Rate (%) Particle Size Range (Tyler Mesh)
This compound85+150
Sodium Isobutyl Xanthate75+150

Agricultural Applications

Pesticide Formulation:
this compound has been investigated for its potential use as an active ingredient in pesticide formulations. Its ability to act as a chelating agent allows it to enhance the efficacy of certain pesticides by improving their solubility and stability in aqueous solutions.

Case Study:
Research conducted on the application of this compound in combination with various herbicides showed improved weed control efficacy compared to herbicides applied alone. The study highlighted that the addition of this compound led to increased absorption rates by target plants, thereby enhancing the overall effectiveness of the herbicides used .

Coordination Chemistry

Ligand for Metal Complexes:
In coordination chemistry, this compound acts as a bidentate ligand, forming stable complexes with various metal ions. These complexes are utilized in catalysis and material science.

Case Study:
A series of experiments were conducted to evaluate the catalytic properties of metal complexes formed with this compound. The results demonstrated that these complexes exhibited significant activity in promoting various organic reactions, including oxidation and reduction processes .

Comparison with Similar Compounds

Substituent Effects on Selectivity and Stability

Compound Substituents Key Properties Applications
Dicyclohexyldithiophosphinic acid Cyclohexyl (C₆H₁₁) High hydrophobicity; moderate steric bulk; selective for actinides in HNO₃ Nuclear separation, polymer stabilization
(o-CF₃Ph)₂PS₂H Trifluoromethylphenyl Enhanced electron-withdrawing effect; higher An³⁺/Ln³⁺ selectivity Advanced nuclear reprocessing
Dithiophosphonic acids Aryl/alkyl (variable) Broader solubility; tunable coordination modes Catalysis, material science
Dithiophosphates Alkoxy groups (e.g., OEt) Harder donor atoms; lower affinity for soft metals Industrial flotation agents

Key Findings :

  • Cyclohexyl vs. Aryl Groups : The cyclohexyl substituents in HS(S)P(C₆H₁₁)₂ provide greater steric shielding compared to planar aryl groups, reducing unwanted side reactions in metal coordination . However, (o-CF₃Ph)₂PS₂H outperforms it in actinide selectivity due to the electron-withdrawing CF₃ group, which strengthens metal-sulfur bonding .
  • Thermal Stability : Cobalt dicyclohexyldithiophosphinate exhibits superior thermal stability in polyolefins compared to alkyl-substituted analogs, attributed to the rigid cyclohexyl rings .

Structural and Spectroscopic Differences

Crystallographic Data :

Complex Space Group Lattice Parameters (Å, °) Coordination Geometry Reference
[TlPh₂{S₂P(C₆H₁₁)₂}] P1 triclinic a=10.141, b=10.315, c=11.913; α=94.46, β=101.45, γ=91.01 Distorted trigonal bipyramidal
[Tl{S₂P(C₆H₁₁)₂}₃]·CHCl₃ P1 triclinic a=15.539, b=16.23, c=10.556; α=103.13, β=91.71, γ=111.56 Octahedral with S-donor asymmetry
[Co{S₂P(C₆H₁₁)₂}₂] Not reported N/A Tetrahedral

Spectroscopy :

  • 31P NMR : HS(S)P(C₆H₁₁)₂ exhibits a δ ~85–90 ppm, distinct from dithiophosphonates (δ ~100–110 ppm) due to electronic differences .
  • IR Spectroscopy : ν(P–S) stretches appear at 550–600 cm⁻¹, compared to 500–550 cm⁻¹ for dithiophosphates .

Research Findings and Industrial Relevance

  • Nuclear Separation : this compound achieves An³⁺/Ln³⁺ separation factors of 10–50 in nitrate media, though lower than (o-CF₃Ph)₂PS₂H (factors >100) .
  • Industrial Use : Its cobalt complex is patented for polyolefin stabilization, outperforming commercial antioxidants at high temperatures .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for dicyclohexyldithiophosphinic acid, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via a two-step reaction involving cyclohexylmagnesium bromide and phosphorus pentasulfide (P₄S₁₀) in anhydrous ether, followed by acidification with HCl. Purity optimization requires rigorous control of reaction conditions (e.g., stoichiometric ratios, temperature at 0–5°C during Grignard reagent addition) and purification via recrystallization from ethanol . Characterization by ³¹P NMR and FT-IR ensures structural integrity, with peaks at ~85 ppm (³¹P NMR) and 650 cm⁻¹ (P-S stretching) confirming successful synthesis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ³¹P NMR : To confirm the presence of the dithiophosphinic acid group (δ ~85 ppm).
  • FT-IR : To identify P-S (650 cm⁻¹) and S-H (2550 cm⁻¹) bonds.
  • Elemental Analysis : For verifying C, H, S, and P content within ±0.3% deviation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 335.1) .

Q. How is this compound applied in lanthanide-actinide separation?

  • Methodological Answer : The ligand selectively binds trivalent actinides (e.g., Am³⁺, Cm³⁺) over lanthanides (e.g., Eu³⁺, Nd³⁺) in nitric acid media. Experimental protocols involve solvent extraction tests using a 0.1 M ligand solution in kerosene, with distribution ratios (D values) calculated via ICP-MS. Optimal separation occurs at pH 2–3, with selectivity coefficients (S.F. = D_An/D_Ln) exceeding 50 .

Advanced Research Questions

Q. How can solvent extraction efficiency be enhanced for An³⁺/Ln³⁺ separation using this compound?

  • Methodological Answer : Efficiency improvements involve:

  • Co-solvent Optimization : Adding 5% tributyl phosphate (TBP) to the organic phase improves phase transfer kinetics.
  • pH Gradients : Stepwise pH adjustments (e.g., from 1.5 to 3.0) reduce co-extraction of competing ions (e.g., Fe³⁺).
  • Pre-equilibration : Pre-saturating the organic phase with HNO₃ minimizes acid-driven ligand degradation .

Q. What mechanisms underlie the selectivity of this compound for actinides?

  • Methodological Answer : Selectivity arises from:

  • Soft Donor Properties : The sulfur-rich ligand preferentially binds softer actinide cations (An³⁺) over harder lanthanides.
  • Steric Effects : Bulky cyclohexyl groups hinder lanthanide coordination.
  • Spectroscopic Validation : EXAFS and XANES analyses confirm shorter An-S bond distances (2.6–2.8 Å) compared to Ln-S (3.0–3.2 Å) .

Q. How does radiation exposure affect the stability of this compound in nuclear waste treatments?

  • Methodological Answer : Gamma irradiation studies (up to 100 kGy) reveal degradation via S-S bond cleavage, quantified by HPLC-MS. Stabilization strategies include:

  • Radical Scavengers : Adding 0.1 M tert-butanol reduces radiolytic degradation by 40%.
  • Diluent Choice : Aromatic diluents (e.g., phenylhexane) enhance radiation resistance compared to aliphatic solvents .

Q. What computational methods are used to model this compound-metal interactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) predict binding energies and orbital interactions. Key findings:

  • Charge Transfer : Greater electron density donation from ligand sulfur to An³⁺ vs. Ln³⁺.
  • Thermodynamic Stability : ΔG values for An-complexes are 15–20 kJ/mol lower than Ln-complexes .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported extraction efficiencies for this compound?

  • Methodological Answer : Contradictions often stem from:

  • Ionic Strength Variations : High nitrate concentrations (>3 M) suppress An³⁺ extraction due to competing NO₃⁻ coordination.
  • Ligand Purity : Impurities (e.g., residual HCl) reduce D values by 30–50%.
  • Validation Protocol : Cross-lab reproducibility tests using standardized HNO₃ concentrations (1–4 M) and trace-metal-grade reagents are recommended .

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